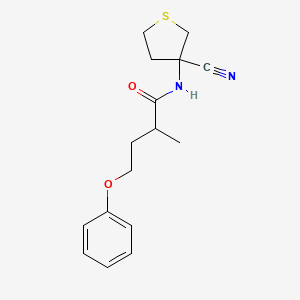

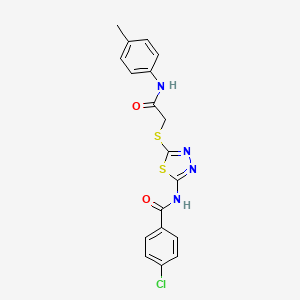

![molecular formula C14H10N2O3S B3004196 2-[(4-甲氧基苯基)硫代]-5-硝基苯甲腈 CAS No. 306980-91-6](/img/structure/B3004196.png)

2-[(4-甲氧基苯基)硫代]-5-硝基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile is a chemical entity that can be synthesized through reactions involving nitrobenzene derivatives and methoxyphenyl groups. While the specific compound is not directly mentioned in the provided papers, insights into its synthesis and properties can be inferred from related research on nitrobenzene derivatives and sulfanyl groups.

Synthesis Analysis

The synthesis of compounds similar to 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile could potentially be achieved using methods similar to those described in the provided papers. For instance, the iron sulfide catalyzed redox/condensation cascade reaction mentioned in paper could be adapted for the synthesis of benzimidazoles and benzoxazoles with nitro and sulfanyl substituents. Additionally, the nucleophilic substitution approach used to prepare substituted methyl o-nitrophenyl sulfides, as discussed in paper , could be relevant for introducing the methoxyphenyl sulfanyl group into the nitrobenzene framework.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, as seen in paper . This technique could be applied to 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile to elucidate its crystal structure and conformation. The dihedral angles and the overall geometry of the molecule would be of interest to understand the electronic and steric effects of the substituents on the benzene rings.

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives in strongly basic solutions has been studied in paper , providing insights into the hydrolysis rates and mechanisms that could also apply to 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile. The acidity function correlations and reaction constants discussed in this paper could help predict the behavior of the compound under similar conditions.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile are not detailed in the provided papers, general properties such as solubility, melting point, and reactivity can be inferred from the structural analogs mentioned in the papers. For example, the presence of the nitro group and the sulfanyl group would influence the electron density and polarity of the molecule, affecting its interactions with solvents and other chemicals.

科学研究应用

合成和化学应用

2-[(4-甲氧基苯基)硫代]-5-硝基苯甲腈及其衍生物已被研究用于各种合成和化学应用。例如,Lomov (2019) 开发了合成 2-甲氧基-4-(甲硫基)苯甲酸的替代方法,该酸是制备磺唑和异唑等强心药的中间产物 (Lomov, 2019)。此外,Ghani 和 Alabdali (2022) 探索了合成一种具有金 (III) 和镍 (II) 金属离子的新配体,该配体衍生自四唑-三唑化合物,其中包括 2-[(4-甲氧基苯基)硫代]-5-硝基苯甲腈的衍生物 (Ghani & Alabdali, 2022)。

抗疟和抗癌活性

Betts 等人。(2006) 研究了醚芳基磺酸酯的抗疟和抗癌活性,包括 4-甲氧基苯基 4-硝基苯磺酸盐,该物质表现出优异的抗疟特性 (Betts 等人,2006)。此外,Jampílek、Doležal 和 Buchta (2007) 的研究评估了芳基硫代吡嗪羧酸衍生物的抗菌特性,包括与 2-[(4-甲氧基苯基)硫代]-5-硝基苯甲腈相关的化合物,用于对抗真菌和分枝杆菌感染 (Jampílek、Doležal 和 Buchta,2007)。

构象和振动分析

Castañeda 等人。(2007) 使用 X 射线、红外和拉曼光谱对 S-(2-甲氧基苯基)-4-取代苯甲硫代酸酯进行了构象和振动分析,包括与 2-[(4-甲氧基苯基)硫代]-5-硝基苯甲腈相似的结构 (Castañeda 等人,2007)。

用于蛋白质交联的光反应剂

Jelenc、Cantor 和 Simon (1978) 提出了 4-硝基苯基醚,包括 2-[(4-甲氧基苯基)硫代]-5-硝基苯甲腈的衍生物,作为用于蛋白质交联和亲和标记的高产光反应剂,突出了它们在紫外光照射下的反应性 (Jelenc、Cantor 和 Simon,1978)。

属性

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c1-19-12-3-5-13(6-4-12)20-14-7-2-11(16(17)18)8-10(14)9-15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTFLKUVSXOEFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

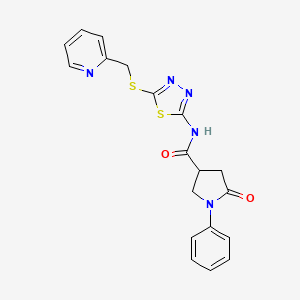

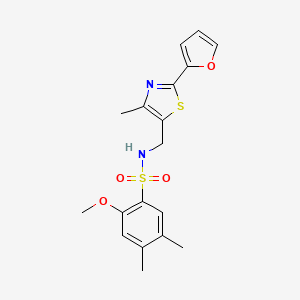

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3004116.png)

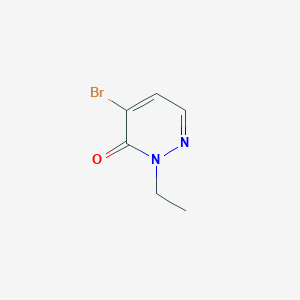

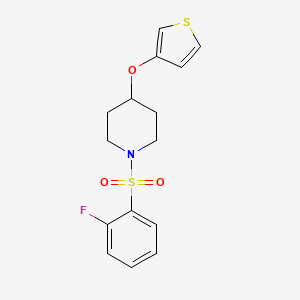

![3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3004122.png)

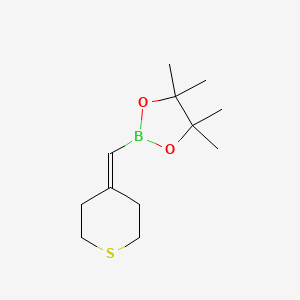

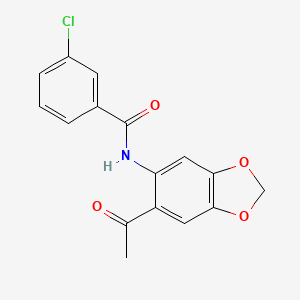

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3004126.png)

![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3004127.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3004132.png)

![5-[[Cyclooctyl(prop-2-enoyl)amino]methyl]thiophene-3-carboxamide](/img/structure/B3004133.png)